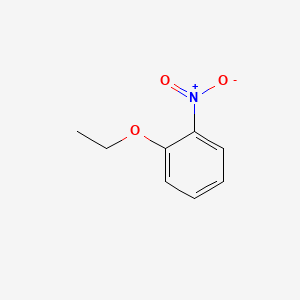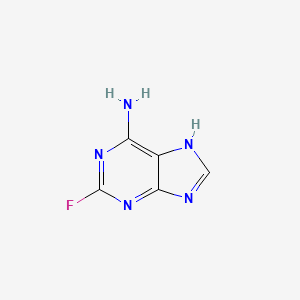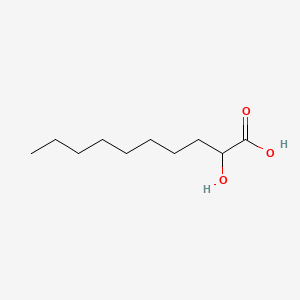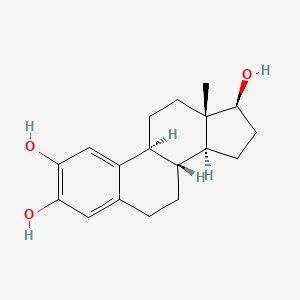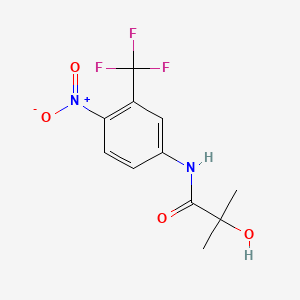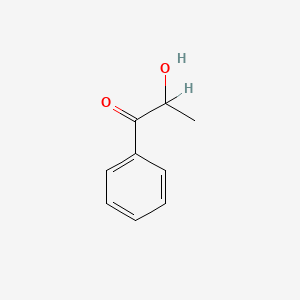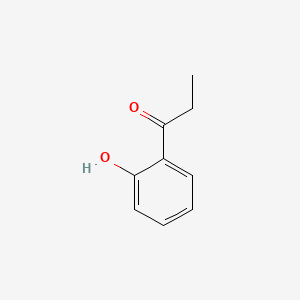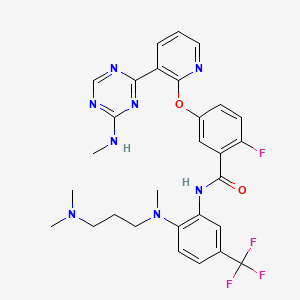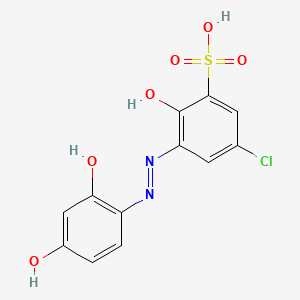
Lumogallion
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Lumogallion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Fluoreszenzsonde zur Detektion von Aluminiumionen in verschiedenen chemischen Proben verwendet.
Biologie: Wird für die Darstellung von Aluminium in biologischen Geweben und Zellen verwendet und unterstützt Studien zur Aluminiumtoxizität und deren biologischen Auswirkungen.
Medizin: Wird in der Forschung zur Rolle von Aluminium bei neurodegenerativen Erkrankungen wie Alzheimer verwendet.
Industrie: Anwendung in der Umweltüberwachung, um Aluminiumverunreinigungen in Wasser- und Bodenproben zu detektieren
5. Wirkmechanismus
Der Mechanismus, durch den this compound seine Wirkung entfaltet, beinhaltet die Bildung eines stabilen Komplexes mit Aluminiumionen. Die Bindung von Aluminium an this compound induziert eine Konformationsänderung im Farbstoffmolekül, was zu einer verstärkten Fluoreszenz führt. Diese Fluoreszenz kann mit spektroskopischen Methoden detektiert und gemessen werden, was eine empfindliche und selektive Detektion von Aluminiumionen ermöglicht .
Ähnliche Verbindungen:
Morin: Ein weiterer fluoreszierender Farbstoff, der zur Aluminiumbestimmung verwendet wird, aber im Vergleich zu this compound eine geringere Empfindlichkeit aufweist.
Aluminon: Ein Reagenz, das zur Aluminiumbestimmung verwendet wird, aber nicht die Fluoreszenzeigenschaften von this compound aufweist.
Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Empfindlichkeit und Selektivität für Aluminiumionen aus. Im Gegensatz zu anderen Farbstoffen bildet this compound mit Aluminium einen stark fluoreszierenden Komplex, was es zur bevorzugten Wahl für Anwendungen macht, die eine präzise und genaue Detektion von Aluminium erfordern .
Wirkmechanismus
Target of Action
Lumogallion is a highly sensitive fluorescent reagent primarily used for the detection of aluminium , gallium, and other metals . It is particularly useful in biological systems where aluminium is known to be biologically reactive .
Mode of Action
this compound interacts with its targets by forming a complex with the metal ions. For instance, it forms a 1:1 stoichiometric complex with soluble aluminium ions . This interaction results in a change in the fluorescence properties of this compound, allowing for the detection of aluminium .
Biochemical Pathways
It is known that aluminium, one of this compound’s primary targets, can participate in myriad biochemical processes and exert toxicity in vivo . This compound’s ability to detect aluminium allows for the study of these processes.
Pharmacokinetics
It is known that the cellular uptake and transport of aluminium, a primary target of this compound, are dictated by physicochemical properties including the molecular weight, size, and charge of the aluminium species .
Result of Action
The primary result of this compound’s action is the detection of aluminium in various biological systems. For instance, it has been used to detect aluminium levels in brain tissue of Alzheimer’s patients , and in cells exposed to aluminium-based adjuvants . The presence of aluminium can affect various cellular processes, including cell division and elongation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other metal ions could potentially interfere with this compound’s ability to selectively bind to aluminium . Additionally, the pH and ionic strength of the solution can affect the binding affinity of this compound to aluminium .
Biochemische Analyse
Biochemical Properties
Lumogallion interacts with various biomolecules, particularly with aluminium-based adjuvants (ABAs). The interaction between this compound and ABAs has been studied extensively, revealing that this compound does not significantly alter the physicochemical properties of the adjuvant . This compound has high specificity and selectivity for the binding and detection of aluminium .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been used to trace interactions between ABAs and cells . This compound-labelled ABAs can be traced intracellularly, and these ABAs are likely to remain intracellular for a long period of time . The presence of ABAs increases the mitochondrial activity of the monocytic cell line THP-1 and peripheral monocytes .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with aluminium. It has been shown to have greater sensitivity and selectivity for the detection of aluminium in human cells and tissues . This compound coordinates with aluminium in a 1:1 ratio, providing a sensitive and selective fluorescent molecular probe for the visualization of aluminium .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound-labelled ABAs can be traced intracellularly, and these ABAs are likely to remain intracellular for a long period of time . This suggests that this compound has a stable interaction with ABAs and can be used for long-term studies.
Metabolic Pathways
The presence of ABAs, which this compound interacts with, has been shown to increase the mitochondrial activity of cells .
Transport and Distribution
The cellular uptake and transport of aluminium, which this compound interacts with, in humans are dictated by physicochemical properties including the molecular weight, size, and charge of the aluminium species . This compound can be used to trace these interactions and the distribution of aluminium within cells and tissues .
Subcellular Localization
This compound-labelled ABAs can be traced intracellularly, suggesting that this compound and the ABAs it interacts with are localized within the cell
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lumogallion involves the azo coupling reaction between 2,4-dihydroxyaniline and 4-chloro-2-hydroxybenzenesulfonic acid. The reaction typically occurs under acidic conditions to facilitate the formation of the azo bond. The process can be summarized as follows:
Diazotization: 2,4-dihydroxyaniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-chloro-2-hydroxybenzenesulfonic acid under controlled pH conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lumogallion durchläuft hauptsächlich Komplexierungsreaktionen mit Metallionen, insbesondere Aluminium. Die Bildung des this compound-Aluminium-Komplexes ist durch eine signifikante Erhöhung der Fluoreszenzintensität gekennzeichnet.
Häufige Reagenzien und Bedingungen:
Reagenzien: Aluminiumsalze (z. B. Aluminiumchlorid), this compound-Farbstoff.
Bedingungen: Die Reaktion wird typischerweise in wässrigen Lösungen bei neutralem bis leicht saurem pH-Wert durchgeführt, um eine optimale Bindung von Aluminiumionen an this compound zu gewährleisten.
Hauptprodukte: Das primäre Produkt von Interesse ist der this compound-Aluminium-Komplex, der eine starke Fluoreszenz aufweist und zur Detektion und Quantifizierung von Aluminiumionen in verschiedenen Proben verwendet wird .
Vergleich Mit ähnlichen Verbindungen
Morin: Another fluorescent dye used for aluminum detection, but with lower sensitivity compared to Lumogallion.
Aluminon: A reagent used for aluminum detection, but it lacks the fluorescence properties of this compound.
Uniqueness of this compound: this compound stands out due to its high sensitivity and selectivity for aluminum ions. Unlike other dyes, this compound forms a highly fluorescent complex with aluminum, making it a preferred choice for applications requiring precise and accurate detection of aluminum .
Eigenschaften
IUPAC Name |
5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O6S/c13-6-3-9(12(18)11(4-6)22(19,20)21)15-14-8-2-1-7(16)5-10(8)17/h1-5,16-18H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKYOGBGHUUFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319092 | |
| Record name | Lumogallion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4386-25-8 | |
| Record name | Lumogallion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4386-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(2,4-dihydroxyphenylazo)-2-hydroxybenzene-1-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumogallion | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lumogallion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester](/img/structure/B1664074.png)

